N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
Description
N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide is a benzamide derivative featuring a tetrahydroindazole core substituted with a trifluoromethyl (-CF₃) group at the 3-position. The benzamide moiety is N-benzylated, distinguishing it from closely related analogs.
Properties
IUPAC Name |
N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)20-18-8-4-5-9-19(18)28(27-20)17-12-10-16(11-13-17)21(29)26-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBBTNPMAKJEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The final step involves the coupling of the benzyl and benzamide groups under specific reaction conditions, such as the use of EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its biological effects. The indazole ring structure also contributes to its activity by facilitating interactions with various enzymes and receptors .
Comparison with Similar Compounds
N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
- Structural Differences : The amide nitrogen is substituted with dimethyl groups instead of a benzyl group.
- Biological Relevance: Co-crystallized with the ligand-binding domain of the Rat GluA2 receptor, indicating direct interaction with glutamate receptors .
- Physicochemical Properties :
SNX-2112 (PF-04928473)
- Structural Differences: Features a cyclohexylamino substituent on the benzamide and a 4-oxo group on the tetrahydroindazole ring.
- Biological Relevance: A potent HSP90 inhibitor with demonstrated antitumor activity. The cyclohexylamino group enhances oral bioavailability and target engagement .
- Key Insights :
- The tetrahydroindazole scaffold is versatile, accommodating diverse substituents for target-specific optimization.
- The 4-oxo group in SNX-2112 may facilitate hydrogen bonding with HSP90’s ATP-binding pocket, a feature absent in the benzyl and dimethyl analogs.
Comparative Data Table
Key Research Findings
Role of the -CF₃ Group : Present in all analogs, this group enhances metabolic stability and influences electron distribution, critical for receptor binding .
Dimethyl Group: Reduces steric bulk, favoring interactions with compact binding sites (e.g., GluA2 receptor) . Cyclohexylamino Group: Enhances solubility and oral bioavailability, as seen in SNX-2112 .
Target Selectivity :
- The dimethyl analog’s interaction with GluA2 highlights the scaffold’s applicability in neurological targets.
- SNX-2112’s HSP90 inhibition demonstrates the scaffold’s adaptability to oncology targets via substituent-driven repurposing .
Biological Activity
N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioavailability. Its unique structure allows it to interact with various biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds containing the trifluoromethyl group exhibit antimicrobial properties. For instance, research on related compounds has indicated moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was also observed, with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition . This suggests that this compound may possess similar inhibitory effects.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In a patent application, it was noted that related compounds could promote neuropoiesis of neural stem cells and serve as nerve regenerating drugs . This aligns with the growing interest in compounds that target neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure. For example:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Benzamide Moiety : Contributes to the overall stability and interaction profile with enzymes.
Table 1 summarizes the SAR findings for related compounds:
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | AChE | 27.04 | Moderate |
| Compound B | BuChE | 58.01 | Moderate |
| N-benzyl derivative | TBD | TBD | TBD |
Case Study 1: Neuroprotection
In a study focusing on neuroprotective agents, N-benzyl derivatives were evaluated for their ability to promote neuronal survival in vitro. The results indicated that these compounds could significantly enhance cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Screening
Another study screened various derivatives against Mycobacterium tuberculosis. While the original compound exhibited lower activity compared to established drugs like isoniazid, modifications to the side chains led to improved efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
